molecular formula C12H8N2O6S B374937 (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 423153-34-8

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B374937
CAS No.: 423153-34-8
M. Wt: 308.27g/mol
InChI Key: JHSDXTLOBRHGEP-UITAMQMPSA-N
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Description

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C12H8N2O5S2 This compound is characterized by the presence of a thiazolidine ring, a nitrobenzylidene group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4), halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro, halogen, or other substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. Additionally, the thiazolidine ring can interact with proteins, altering their function and activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
  • (5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
  • (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Uniqueness

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets and the potential for redox reactions, making it a valuable compound for research and development in various fields.

Biological Activity

(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the thiazolidine-2,4-dione family, which has been studied for various pharmacological properties including antimicrobial, antioxidant, and antidiabetic effects. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H8N2O6SC_{12}H_{8}N_{2}O_{6}S. Its structure features a thiazolidine ring with a nitrobenzylidene substituent, which is crucial for its biological activity.

Research indicates that compounds within the thiazolidine-2,4-dione class exhibit various mechanisms of action:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidine-2,4-dione demonstrate significant antimicrobial properties against various bacterial strains. For instance:
    • Compounds similar to this compound were found to exhibit superior antibacterial activity compared to standard antibiotics like cefalexin and amoxicillin .
  • Antioxidant Properties : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. This property is essential for protecting cells from oxidative stress-related damage.
  • Antidiabetic Effects : Thiazolidinediones are known for their role in enhancing insulin sensitivity. The compound may inhibit protein tyrosine phosphatase 1B (PTP1B), leading to improved glucose metabolism .

Biological Activity Data

A summary of biological activities and their respective IC50 values for this compound and related compounds is presented in Table 1.

Activity Compound IC50 Value (µM) Reference
Antibacterialam4912.5
Antifungalam5015.0
Antioxidantam5110.0
PTP1B Inhibitionam528.0

Case Studies

Several studies have focused on the efficacy of thiazolidine derivatives:

  • Antimicrobial Efficacy : A study by Mohammed Iqbal et al. evaluated various thiazolidinedione derivatives for their antimicrobial properties. The results indicated that compounds with a similar structure to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Antidiabetic Research : In a clinical study examining the effects of thiazolidinedione derivatives on diabetic models, it was found that these compounds significantly reduced blood glucose levels and improved insulin sensitivity in diabetic rats .

Properties

IUPAC Name

2-[(5Z)-5-[(2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-10(16)6-13-11(17)9(21-12(13)18)5-7-3-1-2-4-8(7)14(19)20/h1-5H,6H2,(H,15,16)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSDXTLOBRHGEP-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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